Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate
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Overview
Description
Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol . This compound is characterized by the presence of a quinoxaline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The hydrazinecarboxylate group attached to the quinoxaline ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate typically involves the reaction of quinoxaline-2-carboxylic acid with hydrazine hydrate, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydrazinecarboxylate group can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: A precursor in the synthesis of ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate.
Dihydroquinoxaline derivatives: Formed through the reduction of the quinoxaline ring.
Quinoxaline-2,3-dione: Another quinoxaline derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of the quinoxaline ring and the hydrazinecarboxylate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61645-35-0 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl N-(quinoxalin-2-ylamino)carbamate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
CTTRLUXOLKBMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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